

# What is the chemical structure of 13-O-Ethylpiptocarphol?

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## Compound of Interest

Compound Name: 13-O-Ethylpiptocarphol

Cat. No.: B15593258

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## An In-depth Technical Guide to 13-O-Ethylpiptocarphol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "**13-O-Ethylpiptocarphol**" is not widely documented in publicly available chemical databases. This guide is based on the deduced chemical structure derived from related, known compounds, specifically hirsutinolide-type sesquiterpene lactones, which are believed to be the parent compounds of pipitocarphol esters. All data presented herein, unless otherwise specified, pertains to the deduced structure and closely related analogues.

## Executive Summary

This technical guide provides a comprehensive overview of **13-O-Ethylpiptocarphol**, a derivative of the sesquiterpene lactone pipitocarphol. Pipitocarphol is understood to be a hirsutinolide-type natural product. This document outlines the deduced chemical structure, physicochemical properties, and potential biological activities of **13-O-Ethylpiptocarphol**, drawing on data from analogous compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are provided, alongside diagrams illustrating its potential signaling pathway interactions. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Identification

The chemical identity of **13-O-Ethylpiptocarphol** is established through its deduced molecular structure, IUPAC name, and SMILES string. The core scaffold is that of a hirsutinolide, a class of sesquiterpene lactones.

Deduced Chemical Structure:

The structure of the parent compound, pipitocarphol, is believed to be a hirsutinolide. Consequently, **13-O-Ethylpiptocarphol** is the 13-O-ethyl ether derivative.

Table 1: Chemical Identification of Deduced **13-O-Ethylpiptocarphol**

Identifier	Value
IUPAC Name	[(1R,8S,10R,11S)-6-(ethoxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0 <sup>3,7</sup> ]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
SMILES String	<chem>CCOC1=C(C--INVALID-LINK--OC(=O)C(=C)C)/C(OC1=O)=C/[C@]3(O[C@]23O)C</chem>
Molecular Formula	C <sub>21</sub> H <sub>28</sub> O <sub>7</sub>
Molecular Weight	392.44 g/mol

## Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **13-O-Ethylpiptocarphol**. These values are computationally derived and serve as an estimate.

Table 2: Predicted Physicochemical Properties of **13-O-Ethylpiptocarphol**

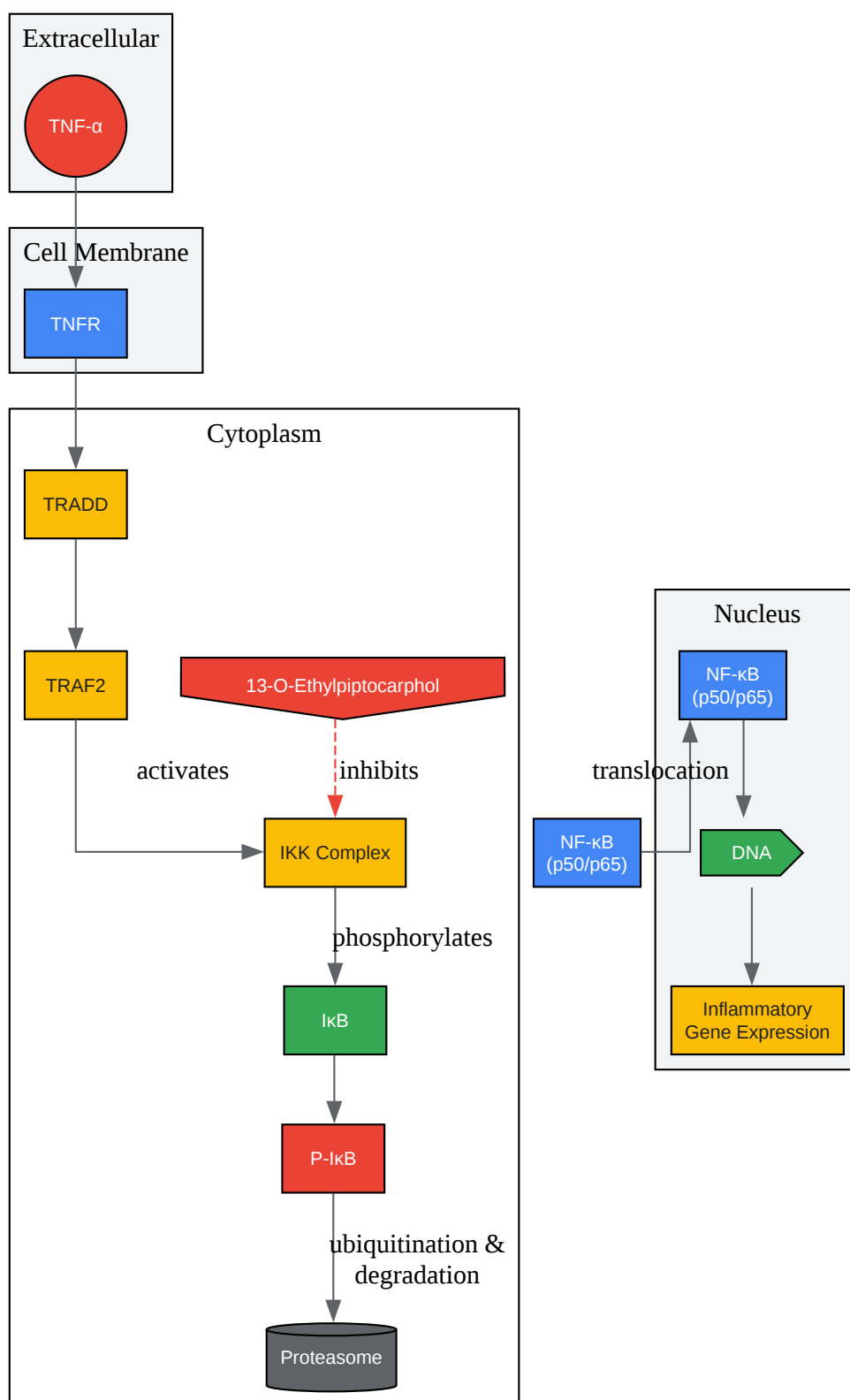
Property	Predicted Value
XLogP3	2.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	6
Topological Polar Surface Area	99.9 Å <sup>2</sup>

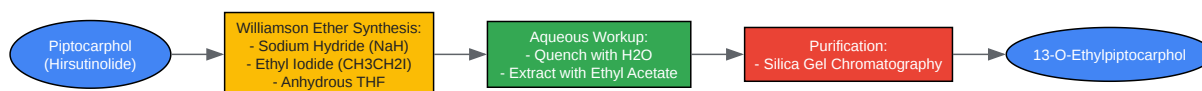
## Biological Activity and Potential Signaling Pathways

Sesquiterpene lactones of the hirsutinolide class have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The proposed mechanism of action for many sesquiterpene lactones involves the alkylation of biological macromolecules via their  $\alpha,\beta$ -unsaturated carbonyl moieties.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, **13-O-Ethylpiptocarphol** may modulate inflammatory signaling pathways such as NF- $\kappa$ B.





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